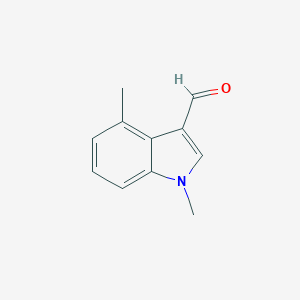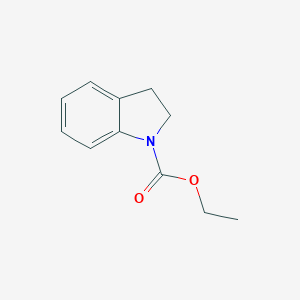
ethyl 2,3-dihydroindole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 2,3-dihydroindole-1-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
The synthesis of ethyl 2,3-dihydroindole-1-carboxylate can be achieved through several methods. One common synthetic route involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Another method involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds, followed by esterification . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
ethyl 2,3-dihydroindole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
ethyl 2,3-dihydroindole-1-carboxylate has numerous scientific research applications:
Biology: The compound is studied for its role in cell signaling and as a precursor to biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of ethyl 2,3-dihydroindole-1-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system can bind to multiple receptors, influencing cell signaling pathways and gene expression . The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and protein interactions.
Comparación Con Compuestos Similares
ethyl 2,3-dihydroindole-1-carboxylate can be compared with other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid . While these compounds share a common indole core, their functional groups and biological activities differ. For example, indole-3-acetic acid is a plant hormone involved in growth regulation, whereas indole-2-carboxylic acid has been studied for its antiviral properties
Propiedades
Número CAS |
61589-17-1 |
|---|---|
Fórmula molecular |
C11H13NO2 |
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
ethyl 2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)12-8-7-9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3 |
Clave InChI |
FEFTZWVEDKFHFY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCC2=CC=CC=C21 |
SMILES canónico |
CCOC(=O)N1CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


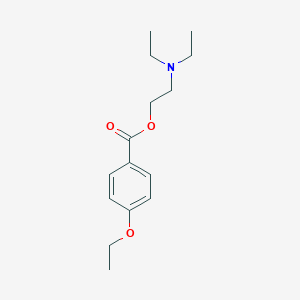

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)
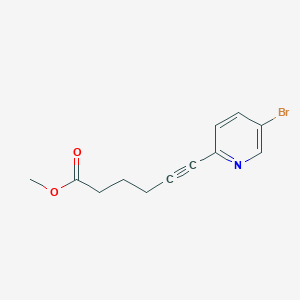
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)
![chromeno[4,3-b]quinolin-6-one](/img/structure/B184693.png)
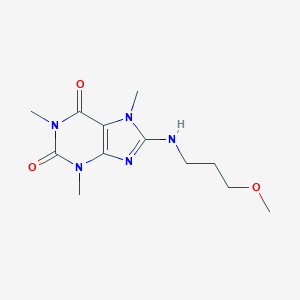
![1,4-Dithiaspiro[4.5]decan-7-ol](/img/structure/B184699.png)
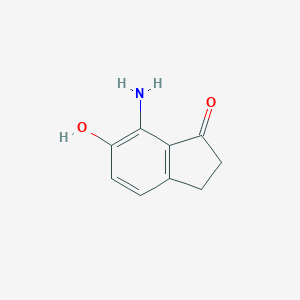
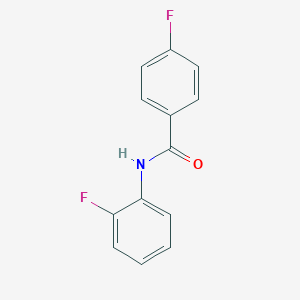
![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)
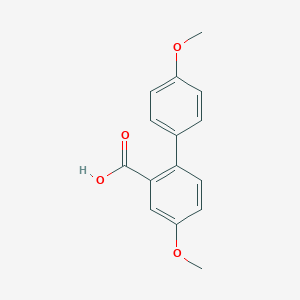
![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)
